N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(thiophen-2-yl)-1,3-thiazole-2-carboxamide
Description
This compound features a central thiazole ring substituted at the 2-position with a carboxamide group and at the 4-position with a thiophen-2-yl moiety. The carboxamide nitrogen is further substituted with a hybrid oxan-4-yl(thiophen-2-yl)methyl group, conferring unique stereoelectronic properties.
Properties
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]-4-thiophen-2-yl-1,3-thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S3/c21-17(18-19-13(11-25-18)14-3-1-9-23-14)20-16(15-4-2-10-24-15)12-5-7-22-8-6-12/h1-4,9-12,16H,5-8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBWHRBNPQLMAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NC(=O)C3=NC(=CS3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(oxan-4-yl)(thiophen-2-yl)methyl]-4-(thiophen-2-yl)-1,3-thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Overview
The compound features a thiazole core, oxane ring, and thiophene substituents, which contribute to its unique chemical properties. The presence of these functional groups enhances its interaction with biological targets, particularly enzymes and receptors.
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Enzyme Interaction :
- The compound has shown the ability to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. It can inhibit these enzymes, potentially leading to altered drug metabolism and increased bioavailability of co-administered drugs.
- It also modulates oxidative stress responses by interacting with proteins involved in antioxidant pathways, enhancing cellular protection against oxidative damage.
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Anticancer Activity :
- Research indicates that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating effective growth inhibition .
- The mechanism includes inducing apoptosis and cell cycle arrest in cancer cells, which is essential for therapeutic efficacy .
Anticancer Efficacy
A study focused on thiazole derivatives reported that specific compounds exhibited significant cytotoxicity against MCF-7 and HepG2 cell lines. The most active derivative showed IC50 values of 2.57 µM for MCF-7 and 7.26 µM for HepG2, demonstrating the potential of thiazole-based compounds in cancer therapy .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Active Derivative | MCF-7 | 2.57 ± 0.16 |
| Active Derivative | HepG2 | 7.26 ± 0.44 |
| Staurosporine (Control) | MCF-7 | 6.77 ± 0.41 |
| Staurosporine (Control) | HepG2 | 8.40 ± 0.51 |
Mechanistic Insights
The anticancer activity is attributed to the compound's ability to induce apoptosis through mitochondrial pathways and inhibit cell proliferation by affecting the cell cycle phases . Specifically, it was observed that treated cells exhibited increased early and late apoptosis rates compared to control groups.
Pharmacological Properties
The compound's pharmacological profile suggests potential applications beyond oncology:
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Key Substituents
The compound shares core motifs with several heterocyclic systems, including thiazoles, thiophenes, and carboxamide linkages. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Group Comparison
Antimicrobial Activity:
- Nitrothiophene carboxamides () exhibit narrow-spectrum antibacterial activity, with potency influenced by electron-deficient aromatic rings (e.g., nitro groups enhance membrane penetration) .
- Halogenated analogs (e.g., 4-chlorophenyl in compound 13 ) show improved activity due to increased lipophilicity and target binding .
Enzyme Inhibition:
- MMV1’s imidazothiadiazole core demonstrates CntA inhibition, suggesting that the target compound’s thiazole-carboxamide scaffold may similarly target metalloenzymes .
- Compound 85 () inhibits anthrax lethal factor via sulfonamide interactions, underscoring the role of hydrogen-bonding motifs in enzyme inhibition .
Computational and Experimental Data
- NMR Trends : Compounds with thiophene-thiazole systems (e.g., ) show characteristic δ 7.2–8.1 ppm aromatic proton shifts, consistent with the target compound’s expected spectra .
- Molecular Weight : The target compound’s estimated molecular weight (~425 g/mol) aligns with bioactive heterocycles (Table 2), optimizing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
